(1-methyl-5-nitro-3-phenylindol-2-yl)methanol chemical properties
(1-methyl-5-nitro-3-phenylindol-2-yl)methanol chemical properties
Technical Guide: (1-methyl-5-nitro-3-phenylindol-2-yl)methanol
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant biological activity.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The introduction of specific substituents onto the indole scaffold allows for the fine-tuning of these activities. This guide focuses on the chemical properties, proposed synthesis, and potential biological significance of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol, a compound featuring a 5-nitro group, a 1-methyl group, a 3-phenyl group, and a 2-hydroxymethyl group. The 5-nitro substitution is of particular interest as it is a known pharmacophore in various bioactive molecules.[5]
Chemical Properties (Inferred)
While precise experimental values for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol are not published, we can infer its general chemical properties based on its structure and data from related compounds.
| Property | Inferred Value/Description |
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 282.29 g/mol |
| Appearance | Likely a yellow to brown crystalline solid, characteristic of many nitroindole compounds.[6] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. |
| Stability | The nitro group may confer some sensitivity to light and strong reducing agents. The compound is expected to be stable under standard laboratory conditions. |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to (1-methyl-5-nitro-3-phenylindol-2-yl)methanol involves the reduction of the corresponding methyl ester, methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate. This ester is a known compound and can serve as a direct precursor.[1][5] The reduction of indole-2-carboxylic esters to their corresponding 2-hydroxymethyl derivatives is a well-established transformation, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7][8]
Proposed Synthetic Workflow
Caption: Proposed synthesis of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol.
Detailed Experimental Protocol (Hypothetical)
Reaction: Reduction of Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate to (1-methyl-5-nitro-3-phenylindol-2-yl)methanol.
Materials:
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Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Distilled water
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexane
Procedure:
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
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The suspension is cooled to 0 °C in an ice bath.
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Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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The reaction is carefully quenched by cooling the flask back to 0 °C and adding water dropwise, followed by 1 M HCl, and then again by water until a granular precipitate is formed.
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The solid is filtered off and washed with ethyl acetate.
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The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with ethyl acetate.
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The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous MgSO₄.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure (1-methyl-5-nitro-3-phenylindol-2-yl)methanol.
Anticipated Spectroscopic Data
The structural features of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol would give rise to characteristic signals in various spectroscopic analyses.
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¹H NMR: Expected signals would include a singlet for the N-methyl protons, multiplets for the phenyl group protons, characteristic signals for the protons on the indole ring (with splitting patterns influenced by the nitro group), a singlet or doublet for the CH₂ protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
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¹³C NMR: The spectrum would show distinct signals for the N-methyl carbon, the carbons of the phenyl ring, the carbons of the indole core (with chemical shifts influenced by the electron-withdrawing nitro group), and the carbon of the hydroxymethyl group.[6]
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IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively), and C-O stretch of the primary alcohol (around 1050 cm⁻¹).[9]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (282.29 g/mol ).
Potential Biological Activity
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[1][2] The specific substituents on the target molecule suggest several potential areas of pharmacological interest.
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Anticancer Activity: Many indole derivatives, including those with nitro substitutions, have been investigated as potential anticancer agents.[4] They can act through various mechanisms, such as inhibition of tubulin polymerization, kinase inhibition, or interaction with DNA.[3]
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Antimicrobial Activity: The 5-nitroindole moiety is a known pharmacophore with antimicrobial properties.[5] Therefore, the target compound could exhibit activity against various bacterial and fungal strains.
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Anti-inflammatory Activity: Some indole derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).
Logical Relationship to Bioactive Indole Derivatives
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
